

In-Depth Technical Guide: AKT-IN-5 (CAS 1402608-05-2)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AKT-IN-5 is a potent small molecule inhibitor targeting the serine/threonine-protein kinase Akt, also known as protein kinase B (PKB). As a crucial node in the PI3K/Akt/mTOR signaling pathway, Akt plays a central role in regulating cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making Akt a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of **AKT-IN-5**, including its biochemical properties, mechanism of action, and the broader context of the signaling pathway it modulates.

Chemical and Biological Properties

AKT-IN-5, identified by the CAS number 1402608-05-2, is a potent inhibitor of Akt1 and Akt2 isoforms. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	1402608-05-2	[1][2][3][4]
Molecular Formula	C23H20N4O2	[1]
Molecular Weight	384.43 g/mol	[1][3]
Biological Target	Akt1, Akt2	[2][4]



Quantitative Biological Data

The primary reported biological activity for **AKT-IN-5** is its half-maximal inhibitory concentration (IC50) against Akt1 and Akt2. This data is crucial for assessing the potency of the compound.

Target	IC50 (nM)	Reference
Akt1	450	[2][4]
Akt2	400	[2][4]

Mechanism of Action and Signaling Pathway

AKT-IN-5 exerts its biological effects by inhibiting the kinase activity of Akt1 and Akt2. This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that responds to extracellular signals, such as growth factors, to regulate a multitude of cellular processes.

- Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases
 (RTKs) at the cell surface. This leads to the recruitment and activation of phosphoinositide 3kinase (PI3K).
- Second Messenger Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)trisphosphate (PIP3).
- Akt Recruitment and Activation: PIP3 acts as a docking site for proteins containing a
 pleckstrin homology (PH) domain, including Akt and phosphoinositide-dependent kinase 1
 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation of Akt
 by PDK1 at threonine 308 (Thr308) and by mTORC2 at serine 473 (Ser473), leading to its
 full activation.
- Downstream Effects: Activated Akt then phosphorylates a wide array of downstream substrates, leading to:



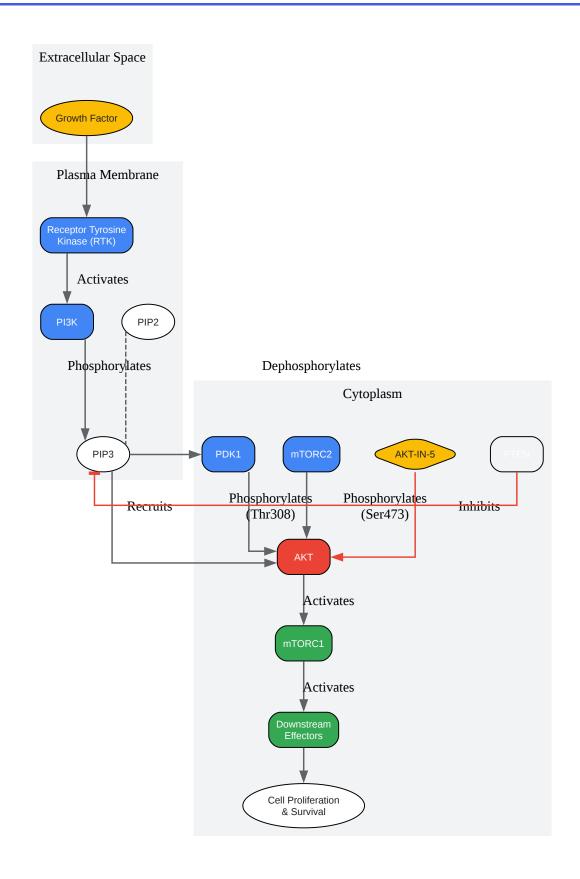




- Cell Survival: Inhibition of pro-apoptotic proteins (e.g., Bad) and transcription factors (e.g., FOXO).
- Cell Growth and Proliferation: Activation of the mTOR pathway, which in turn promotes protein synthesis and cell growth.
- o Metabolism: Regulation of glucose metabolism.

AKT-IN-5, by inhibiting Akt, effectively blocks these downstream signaling events, thereby impeding cancer cell growth and survival.





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PI3K/Akt/mTOR Signaling Pathway and Inhibition by AKT-IN-5.



Experimental Protocols

While the specific, detailed experimental protocol for determining the IC50 of **AKT-IN-5** is not publicly available, a general biochemical assay protocol for an Akt kinase inhibitor is provided below. This represents a standard methodology used in the field.

Representative In Vitro Akt Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of a test compound (e.g., **AKT-IN-5**) against a specific Akt isoform.

Materials:

- Recombinant human Akt1 or Akt2 enzyme
- Kinase substrate (e.g., a specific peptide)
- ATP (Adenosine triphosphate)
- Test compound (AKT-IN-5)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
- 384-well white microplates
- Multichannel pipettes
- Plate reader capable of luminescence detection

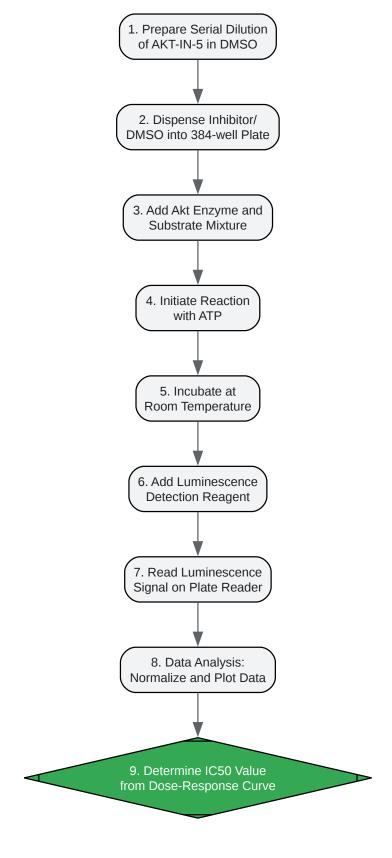
Procedure:

 Compound Preparation: Prepare a serial dilution of AKT-IN-5 in DMSO. A typical starting concentration is 10 mM, with subsequent 10-fold dilutions to create a dose-response curve.



- Assay Plate Preparation: Add 1 μ L of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).
- Enzyme and Substrate Addition: Prepare a solution containing the recombinant Akt enzyme and the kinase substrate in the kinase assay buffer. Add 2 μL of this mixture to all wells.
- Reaction Initiation: Initiate the kinase reaction by adding 2 μ L of ATP solution in kinase assay buffer to all wells. The final ATP concentration should be at or near the Km value for the specific Akt isoform.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Detection: Stop the kinase reaction and measure the amount of ADP produced (which is
 proportional to kinase activity) by adding the luminescence-based detection reagent
 according to the manufacturer's protocol. This typically involves a two-step process: first,
 depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light
 output with a luciferase/luciferin reaction.
- Data Acquisition: Read the luminescence signal in each well using a microplate reader.
- Data Analysis:
 - Subtract the background luminescence (wells without enzyme).
 - Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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General Experimental Workflow for IC50 Determination.



Conclusion

AKT-IN-5 is a valuable research tool for investigating the roles of Akt1 and Akt2 in cellular signaling and disease. Its potency as an inhibitor of these key kinases makes it a relevant compound for studies in cancer biology and drug discovery. The information and representative protocols provided in this guide are intended to support researchers in the effective design and execution of their experiments involving this and similar Akt inhibitors. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of **AKT-IN-5** and to explore its therapeutic potential.

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